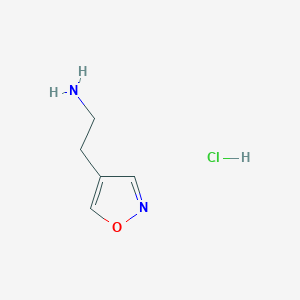

2-(Isoxazol-4-YL)ethanamine hydrochloride

Overview

Description

2-(Isoxazol-4-YL)ethanamine hydrochloride is a synthetic organic compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoxazol-4-YL)ethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a catalyst such as copper (I) or ruthenium (II) . Another approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions .

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave-assisted one-pot synthesis and other eco-friendly techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-4-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(Isoxazol-4-YL)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoxazol-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 2-(Isoxazol-5-YL)ethanamine hydrochloride

- 3-(Isoxazol-4-YL)propan-1-ol

- 1-(1,2-Oxazol-3-YL)ethan-1-amine hydrochloride

Uniqueness

2-(Isoxazol-4-YL)ethanamine hydrochloride is unique due to its specific structure and reactivity. Its isoxazole ring imparts distinct chemical properties, making it a valuable compound in various research applications. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility.

Biological Activity

2-(Isoxazol-4-YL)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Overview

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 1187928-51-3

- Molecular Formula: C5H8ClN3O

The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in neuropharmacology and as a scaffold for drug design.

Neuroactive Properties

Research indicates that this compound exhibits notable neuroactive properties. It has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest its possible utility in treating neurological disorders such as depression and anxiety.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. A series of derivatives have been synthesized to explore modifications at the isoxazole ring and the ethanamine side chain. These studies have revealed that substitutions at specific positions can significantly enhance biological activity:

| Compound Derivative | Activity (IC50, μM) | Key Modifications |

|---|---|---|

| Original Compound | 15 | Base structure |

| Methyl Substituted | 10 | Methyl at C-3 |

| Fluoro Substituted | 5 | Fluoro at C-5 |

The table illustrates how minor modifications can lead to substantial changes in potency, highlighting the importance of SAR studies in drug development .

The proposed mechanism of action for this compound involves:

- Receptor Interaction: Binding to serotonin receptors, influencing mood regulation.

- Signal Transduction Modulation: Affecting pathways related to neuroinflammation and oxidative stress.

- Apoptotic Pathway Activation: Inducing cell death in cancer cells through caspase activation.

These mechanisms underscore the compound's potential as a dual-action agent targeting both neurological and oncological conditions .

Case Study 1: Neuropharmacological Effects

A study published in Nature explored the effects of various isoxazole derivatives on anxiety-like behaviors in rodent models. The results indicated that compounds similar to this compound significantly reduced anxiety levels, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

In another investigation, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The findings demonstrated that it inhibited cell proliferation effectively and induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Properties

IUPAC Name |

2-(1,2-oxazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQPJWQIOQTKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-51-3 | |

| Record name | 2-(1,2-oxazol-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.